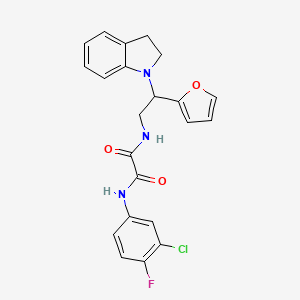

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClFN3O3/c23-16-12-15(7-8-17(16)24)26-22(29)21(28)25-13-19(20-6-3-11-30-20)27-10-9-14-4-1-2-5-18(14)27/h1-8,11-12,19H,9-10,13H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGROMMOJBJJHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following:

- Molecular Formula : C18H16ClFN2O3

- Molecular Weight : 372.78 g/mol

- Functional Groups : The presence of chloro and fluoro substituents on the phenyl ring, a furan moiety, and an indoline structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide exhibits significant biological activity through various mechanisms:

- Enzyme Modulation : The compound has shown potential in modulating enzyme activities, particularly those involved in inflammatory pathways and cancer progression. Its ability to interact with specific enzymes can lead to altered signaling pathways, promoting therapeutic effects such as anti-inflammatory or anticancer activities.

- Receptor Binding : Interaction studies indicate that this compound can effectively bind to various biological receptors. This binding can influence cellular responses and signaling cascades, making it a candidate for drug development targeting specific diseases .

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which could protect cells from oxidative stress and damage associated with various diseases, including cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide:

Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal examined the anti-cancer effects of this compound on various cancer cell lines. The results indicated that treatment with N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide resulted in significant apoptosis (programmed cell death) in cancer cells, suggesting its potential as a chemotherapeutic agent .

Study 2: Inflammatory Response Modulation

Another research effort focused on the compound's ability to modulate inflammatory responses. The findings demonstrated that it could reduce the production of pro-inflammatory cytokines in vitro, indicating its potential application in treating inflammatory diseases such as rheumatoid arthritis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Weight | Key Biological Activity |

|---|---|---|

| Compound A | 372.78 g/mol | Anti-cancer, anti-inflammatory |

| Compound B | 354.76 g/mol | Antioxidant properties |

| Compound C | 340.73 g/mol | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.